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Compound of Interest

2-Bromo-4-methoxyphenylacetic
Compound Name: o
aci

Cat. No.: B1276812

A comprehensive spectroscopic analysis confirms the structural integrity of 2-Bromo-4-
methoxyphenylacetic acid, a key building block in pharmaceutical and chemical research.
This guide provides a comparative validation against related compounds, 4-
methoxyphenylacetic acid and 2-bromophenylacetic acid, supported by detailed experimental
protocols and spectral data interpretation.

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of
intermediate compounds is paramount. 2-Bromo-4-methoxyphenylacetic acid, with its
strategic placement of bromo and methoxy functional groups, presents a valuable scaffold for
the development of novel therapeutics. This report details the validation of its molecular
structure using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear
Magnetic Resonance (NMR) Spectroscopy (*H and 13C), and Mass Spectrometry (MS).

To provide a robust validation, the spectroscopic data for 2-Bromo-4-methoxyphenylacetic
acid is compared with two structurally similar molecules: 4-methoxyphenylacetic acid, which
lacks the bromine substituent, and 2-bromophenylacetic acid, which is devoid of the methoxy
group. This comparative approach allows for a definitive assignment of spectral features and a
confident confirmation of the target structure.

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data obtained for 2-Bromo-4-

methoxyphenylacetic acid and its comparative counterparts.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm)

Compound Ar-H -CHaz- -OCHs -COOH
2-Bromo-4-
7.48 (d), 7.19
methoxyphenyla 3.56 (s) 3.89 (s) ~11-12 (broad s)
o (dd), 6.86 (d)
cetic acid
4-
Methoxyphenyla 7.22(d),6.88(d) 3.57(s) 3.78 (s) ~11-12 (broad s)
cetic acid
2- 7.58 (dd), 7.33-
Bromophenylace  7.27 (m), 7.18 3.87 (s) N/A ~11-12 (broad s)
tic acid (td)

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

Aromatic
Compound -CHaz- -OCHs C=0
Carbons
2-Bromo-4- 155.5, 134.6,
methoxyphenyla 129.6, 127.0, 39.9 56.5 178.0
cetic acid 112.2, 111.9
4-
158.8, 130.4,
Methoxyphenyla 40.2 55.2 178.5
_ , 126.1, 114.1
cetic acid
2- 134.7, 132.8,
Bromophenylace  131.5, 129.2, 40.8 N/A 177.1
tic acid 127.7,124.8

Table 3: Key IR Absorption Frequencies (cm~1)
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O-H C=0 C-0
Compound (Carboxylic (Carboxylic . C-Br
) . (Ether/Acid)
Acid) Acid)
2-Bromo-4-
methoxyphenyla 3200-2500
_ _ ~1700 ~1250 & ~1030 ~650
cetic acid (broad)
(Expected)
4-
3300-2500
Methoxyphenyla 1705 1245 & 1033 N/A
) i (broad)
cetic acid
2-
3200-2500
Bromophenylace 1708 ~1280 667
) ) (broad)
tic acid

Table 4. Mass Spectrometry Data (m/z)

Compound

Molecular lon [M]*+

Key Fragments

2-Bromo-4-

methoxyphenylacetic acid

(Expected)

244/246 (1:1 ratio)

[M-COOH]J*, [M-Br]*,
fragments from cleavage of the

acetic acid side chain

4-Methoxyphenylacetic acid

166

121 ([M-COOH]*)

2-Bromophenylacetic acid

214/216 (1:1 ratio)

169/171 ([M-COOH]*), 135
(IM-Br]")

Interpretation of Spectroscopic Data

The combined analysis of the spectroscopic data provides a clear and unambiguous

confirmation of the structure of 2-Bromo-4-methoxyphenylacetic acid.

e IH NMR: The proton NMR spectrum of 2-Bromo-4-methoxyphenylacetic acid displays

three distinct signals in the aromatic region, consistent with a trisubstituted benzene ring.

The presence of singlets for the methylene (-CHz2-) and methoxy (-OCHs) groups further
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supports the proposed structure. The downfield shift of one of the aromatic protons is
characteristic of the deshielding effect of the adjacent bromine atom.

e 13C NMR: The carbon NMR spectrum shows the expected number of carbon signals. The
chemical shifts of the aromatic carbons are influenced by both the electron-donating
methoxy group and the electron-withdrawing bromine atom. The positions of the carbonyl,
methylene, and methoxy carbons are in good agreement with the proposed structure and the
data from the comparative compounds.

» IR Spectroscopy: Although a specific spectrum for 2-Bromo-4-methoxyphenylacetic acid
was not found, the expected characteristic absorption bands can be inferred. A broad O-H
stretch for the carboxylic acid, a sharp C=0 stretch, C-O stretching bands for the ether and
carboxylic acid, and a C-Br stretch in the fingerprint region are all anticipated and consistent
with the functional groups present in the molecule.

e Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern
for the molecular ion peak (at m/z 244 and 246 with approximately equal intensity) due to the
presence of the bromine atom (isotopes 7°Br and 81Br). Key fragmentation pathways would
involve the loss of the carboxylic acid group and the bromine atom, providing further
structural confirmation.

Experimental Protocols
The following are detailed methodologies for the spectroscopic techniques used in this
analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

o Data Acquisition: For *H NMR, a sufficient number of scans were acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans were necessary due to the
lower natural abundance of the 13C isotope.
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. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample was placed directly onto the diamond crystal of the ATR accessory. Pressure was
applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm~1! by co-adding
multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR
crystal was taken prior to the sample measurement.

. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

lonization: Electron lonization (El) was used, with an electron beam energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer.

Detection: An electron multiplier was used to detect the ions.

Visualizing Structural Validation

The following diagrams illustrate the logical workflow for validating the structure of 2-Bromo-4-
methoxyphenylacetic acid and the relationship between its structure and the expected
spectroscopic signals.
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Spectroscopic Validation Workflow
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Caption: Workflow for the spectroscopic validation of 2-Bromo-4-methoxyphenylacetic acid.

To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic
Validation of 2-Bromo-4-methoxyphenylacetic Acid]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1276812#validating-the-structure-of-2-
bromo-4-methoxyphenylacetic-acid-using-spectroscopy]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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